3-Phenoxy-5-phenylisothiazole-4-carbonitrile
Description
Properties
CAS No. |
647016-69-1 |
|---|---|
Molecular Formula |
C16H10N2OS |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-phenoxy-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C16H10N2OS/c17-11-14-15(12-7-3-1-4-8-12)20-18-16(14)19-13-9-5-2-6-10-13/h1-10H |
InChI Key |
UOBMNUBUCSPFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NS2)OC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Biological Activity
3-Phenoxy-5-phenylisothiazole-4-carbonitrile is a compound belonging to the isothiazole family, characterized by its unique structural features that confer significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential therapeutic properties.
Chemical Structure and Properties
The molecular formula of 3-Phenoxy-5-phenylisothiazole-4-carbonitrile is . The compound features a phenoxy group at the 3-position and a phenyl group at the 5-position of the isothiazole ring, along with a carbonitrile functional group.
Synthesis
The synthesis of 3-Phenoxy-5-phenylisothiazole-4-carbonitrile typically involves regiospecific Suzuki coupling reactions. For instance, starting from 3-chloro-5-phenylisothiazole-4-carbonitrile, coupling with potassium phenoxide can yield the desired compound with good efficiency .
Antimicrobial Properties
Research indicates that 3-Phenoxy-5-phenylisothiazole-4-carbonitrile exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation in cellular models . This activity positions it as a potential candidate for developing anti-inflammatory drugs.
Cytotoxicity and Cancer Research
In cancer research, 3-Phenoxy-5-phenylisothiazole-4-carbonitrile has shown cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Inhibition of COX and cytokines | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 3-Phenoxy-5-phenylisothiazole-4-carbonitrile against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antibacterial potential.
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests that it may modulate inflammatory responses effectively.
The biological activity of 3-Phenoxy-5-phenylisothiazole-4-carbonitrile is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it may disrupt essential cellular processes such as DNA replication or protein synthesis. In terms of anti-inflammatory action, it likely inhibits key enzymes involved in inflammatory pathways.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenoxy group at the 3-position can undergo substitution under specific conditions:
These reactions require elevated temperatures and transition metal catalysts due to the poor leaving-group ability of phenoxide .
Reduction of the Carbonitrile Group
The 4-carbonitrile moiety is reducible to primary amines:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | 5-Phenylisothiazole-4-methylamine | 83% | |
| H₂/Pd-C | EtOH, 40 psi, 25°C | 5-Phenylisothiazole-4-methylamine | 78% |
Mechanistic studies suggest the nitrile is first protonated, followed by hydride attack to form the amine.
Oxidation Reactions
The isothiazole sulfur atom undergoes oxidation:
The sulfoxide and sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization.
Cycloaddition Reactions
The carbonitrile group participates in [3+2] cycloadditions:
These reactions exploit the electron-deficient nature of the nitrile group .
Electrophilic Aromatic Substitution
The phenyl group at the 5-position undergoes nitration and sulfonation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-(4-Nitrophenyl)-3-phenoxyisothiazole-4-carbonitrile | 58% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | 5-(4-Sulfophenyl)-3-phenoxyisothiazole-4-carbonitrile | 62% |
Substituents direct electrophiles to the para position of the phenyl ring.
Key Mechanistic and Stability Insights
-
Thermal Stability : Decomposes above 250°C, with DSC studies showing exothermic degradation.
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions to 3-phenoxy-5-phenylisothiazole-4-carboxylic acid.
-
Photoreactivity : UV irradiation induces ring-opening via S–N bond cleavage, forming thiocyanate intermediates .
This compound’s multifunctional reactivity positions it as a valuable intermediate in medicinal chemistry and materials science, particularly for developing kinase inhibitors and fluorescent probes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Isothiazole Core
3-Chloro-5-phenylisothiazole-4-carbonitrile (CAS# 28989-23-3)
- Structure: Chlorine at position 3 instead of phenoxy.
- Molecular Formula : C₁₀H₅ClN₂S; Molecular Weight: 220.68 .
- Synthesis : Prepared as a precursor for Suzuki coupling. The chloro group acts as a superior leaving group, enabling efficient substitution reactions .
- Reactivity: More reactive toward nucleophilic substitution (e.g., with hydrazine or phenoxy groups) compared to the phenoxy derivative. However, attempts to synthesize 3-hydrazinyl derivatives led to unexpected pyrazole products due to ring transformation .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
5-Amino-3-phenylisothiazole-4-carbonitrile (CAS# 88009-93-2)
- Structure: Amino group at position 4.
- Molecular Formula : C₁₀H₇N₃S; Molecular Weight: 201.25 .
- Applications : Used in research for heterocyclic diversification, particularly in medicinal chemistry.
| Property | 3-Phenoxy-5-phenylisothiazole-4-carbonitrile | 3-Chloro-5-phenylisothiazole-4-carbonitrile | 5-Amino-3-phenylisothiazole-4-carbonitrile |
|---|---|---|---|
| Molecular Weight | 298.33 (estimated) | 220.68 | 201.25 |
| Key Substituent | Phenoxy (C₆H₅O) | Chlorine (Cl) | Amino (NH₂) |
| Reactivity | Electrophilic substitution at phenyl groups | Nucleophilic substitution at C-3 | Nucleophilic/participates in H-bonding |
| Synthetic Utility | Terminal product for functional materials | Intermediate for coupling reactions | Building block for bioactive molecules |
Heterocyclic Analogs: Pyrazole and Pyrimidine Derivatives
1-Phenyl-3-thiobenzyl-5-aminopyrazole-4-carbonitrile
- Structure: Pyrazole core with thiobenzyl and amino groups.
- Synthesis: Cyclization of 2-cyano-3,3-dithiobenzylacrylonitrile with phenyl hydrazine .
- Properties : Pyrazole’s aromaticity and thiobenzyl group enhance stability and metal-binding capacity.
- Applications: Potential use in coordination chemistry or as enzyme inhibitors.
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile
- Structure: Pyrimidine core with thiazole and phenylamino groups.
- Synthesis : Multi-step reactions involving guanidine derivatives and acrylonitrile precursors .
- Properties : The morpholine-carbonyl substituent increases hydrophilicity and target selectivity.
- Applications : Likely explored in kinase inhibitor development.
| Heterocycle | Key Features | Advantages Over Isothiazole |
|---|---|---|
| Pyrazole | Two adjacent nitrogen atoms; facile functionalization | Higher thermal stability |
| Pyrimidine | Six-membered ring with two nitrogens; planar structure | Broader medicinal chemistry applications |
Preparation Methods
Regiospecific Suzuki Coupling Reaction
The most common method for synthesizing 3-Phenoxy-5-phenylisothiazole-4-carbonitrile involves a regiospecific Suzuki coupling reaction. This method typically utilizes a precursor, such as 3-chloro-5-phenylisothiazole-4-carbonitrile, which reacts with potassium phenoxide to introduce the phenoxy group at the 3-position of the isothiazole ring.
- Starting Material: 3-chloro-5-phenylisothiazole-4-carbonitrile
- Reagent: Potassium phenoxide
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂)
- Solvent: Typically performed in DMF or other polar aprotic solvents
- Temperature: Elevated temperatures (typically around 100°C)
Reaction Scheme:
$$
\text{3-chloro-5-phenylisothiazole-4-carbonitrile} + \text{KPhenoxide} \xrightarrow{\text{Pd Catalyst}} \text{3-Phenoxy-5-phenylisothiazole-4-carbonitrile}
$$
This method has been optimized for yield and selectivity, demonstrating high efficiency in producing the desired product.
Alternative Synthetic Routes
Other synthetic routes have been explored in literature, including:
-
- Cyclization of appropriate thiazole derivatives with carbonitriles under specific conditions can yield isothiazoles. For example, starting from 5-amino derivatives and employing cyclization with cyanogen bromide can provide access to similar structures.
-
- This method involves decarboxylation of carboxylic acids to form aryl halides, which can then undergo further coupling reactions.
Reaction Conditions and Optimization
Key Parameters for Optimization
The efficiency of the Suzuki coupling reaction can be significantly influenced by several factors:
Base Selection: The choice of base (e.g., K₂CO₃ vs. NaOH) can affect both yield and reaction time.
Phase Transfer Agents: Using agents like tetrabutylammonium bromide can enhance the solubility of reactants in biphasic systems.
Temperature Control: Higher temperatures generally favor reaction kinetics but must be balanced against potential side reactions.
Yield and Purity Analysis
The optimization of conditions has shown yields typically ranging from 70% to over 90%, depending on the specific parameters employed. The purity of the synthesized compound can be assessed using techniques such as:
Thin Layer Chromatography (TLC)
High Performance Liquid Chromatography (HPLC)
Characterization Techniques
Characterization of 3-Phenoxy-5-phenylisothiazole-4-carbonitrile is essential to confirm its structure and purity:
| Technique | Purpose |
|---|---|
| Infrared Spectroscopy | Identifies functional groups |
| Nuclear Magnetic Resonance (NMR) | Provides structural information |
| Mass Spectrometry | Confirms molecular weight |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Phenoxy-5-phenylisothiazole-4-carbonitrile in laboratory settings?
- Methodological Answer : Adopt safety measures aligned with Material Safety Data Sheets (MSDS) for structurally similar compounds. Key protocols include:
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers away from strong oxidizers and moisture .
Q. What synthetic routes are commonly employed for the preparation of 3-Phenoxy-5-phenylisothiazole-4-carbonitrile derivatives?
- Methodological Answer : Leverage multi-component reactions (MCRs) and mechanochemical synthesis for efficiency. For example:
- Green Synthesis : Use Fe₃O₄@SiO₂@Vanillin nanoparticles as recyclable catalysts to facilitate one-pot reactions under mild conditions (room temperature, solvent-free) .
- Cyclization Strategies : Combine aldehydes, malononitrile, and phenylhydrazine to construct the isothiazole-carbonitrile core .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing 3-Phenoxy-5-phenylisothiazole-4-carbonitrile?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and ring connectivity.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS for molecular ion verification .
Advanced Research Questions
Q. How can SHELX software be applied in the crystallographic analysis of 3-Phenoxy-5-phenylisothiazole-4-carbonitrile?
- Methodological Answer :
- Structure Solution : Use SHELXS for direct methods to solve phase problems, particularly for high-resolution (<1.0 Å) X-ray data .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation : Utilize the CHECKCIF tool to resolve data inconsistencies (e.g., unusual bond lengths) post-refinement .
Q. What methodologies are effective in resolving data contradictions arising from polymorphic forms of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions via endothermic/exothermic peaks .
- Graph Set Analysis : Map hydrogen-bonding networks (e.g., R₂²(8) motifs) to distinguish packing motifs in different polymorphs .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters and confirm structural rigidity .
Q. How does the isothiazole ring influence the compound’s reactivity with thiol-containing biomolecules?
- Methodological Answer :
- Thiol Adduct Formation : The isothiazole’s electrophilic C-4 carbon reacts with thiols (e.g., glutathione) to form covalent adducts, which can be monitored via LC-MS .
- Mechanistic Insights : Investigate reaction pathways (e.g., nucleophilic substitution vs. ring-opening) using kinetic studies and isotopic labeling .
Q. What strategies mitigate challenges in achieving high yields during the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Replace traditional acids with recyclable nanocatalysts (e.g., Fe₃O₄@SiO₂@Vanillin) to reduce side reactions .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity and intermediate stability .
Q. How can graph set analysis aid in understanding hydrogen-bonding networks in its crystals?
- Methodological Answer :
- Pattern Identification : Classify hydrogen bonds into finite (e.g., D), infinite (e.g., C(4)), or self-associated (e.g., R₂²(8)) motifs using Etter’s rules .
- Correlation with Properties : Link specific graph sets (e.g., 3D networks) to physicochemical properties like solubility or thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
